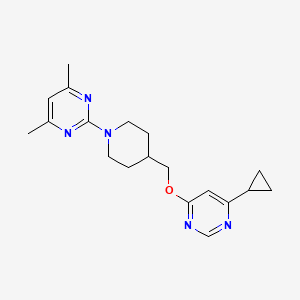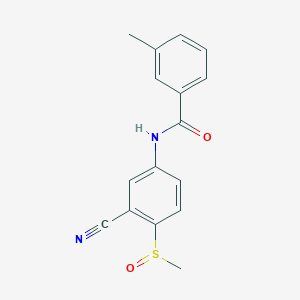
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is a synthetic organic compound belonging to the class of piperidine-containing pyrimidines. This compound is characterized by its unique molecular structure, featuring both cyclopropyl and dimethyl substituents on the pyrimidine ring, coupled with an oxy-methyl linkage to the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine typically involves a multi-step process:
Pyrimidine Formation: Begin with the cyclopropylpyrimidine core, synthesized via a cyclization reaction of appropriate precursors.
Piperidine Attachment: Introduce the piperidine moiety through nucleophilic substitution reactions, often under reflux conditions with suitable solvents.
Oxymethyl Linkage: Achieve the oxymethyl connection using a coupling reagent, ensuring an anhydrous environment to prevent hydrolysis.
Dimethyl Substitution: Perform methylation of the pyrimidine ring at specific positions to introduce the dimethyl groups.
Industrial Production Methods
For large-scale production, optimizing reaction conditions is crucial:
Use of continuous flow reactors to enhance reaction efficiency and yield.
Implementation of catalytic methods to minimize by-product formation.
Utilization of green chemistry principles to reduce environmental impact.
化学反应分析
Types of Reactions
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate, resulting in hydroxylated products.
Reduction: Reductive conditions with hydrogen or metal hydrides can yield reduced derivatives of the compound.
Substitution: Halogenated derivatives can be obtained through halogenation reactions using reagents such as N-bromosuccinimide.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromic acid.
Reduction Reagents: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution Reagents: N-bromosuccinimide, thionyl chloride.
Major Products
The major products of these reactions depend on the reaction type:
Hydroxylated derivatives from oxidation.
Reduced forms with altered hydrogen content.
Halogenated pyrimidines from substitution.
科学研究应用
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine has wide-ranging applications:
Chemistry: Serves as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, particularly in targeting specific cellular receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
作用机制
Molecular Targets and Pathways
The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it might inhibit a particular enzyme by mimicking the enzyme's natural substrate, thereby blocking its activity. The cyclopropyl and dimethyl groups contribute to the compound’s specificity and binding affinity, enhancing its effectiveness.
相似化合物的比较
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine stands out due to its unique structural features and reactivity:
Unique Aspects: The presence of both a cyclopropyl and a piperidine moiety linked via an oxymethyl group distinguishes it from other pyrimidines.
Similar Compounds: Other pyrimidine derivatives with modifications at different positions, such as 4,6-dimethyl-2-(piperidin-1-yl)pyrimidine, offer less steric hindrance or different electronic properties.
属性
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-9-14(2)23-19(22-13)24-7-5-15(6-8-24)11-25-18-10-17(16-3-4-16)20-12-21-18/h9-10,12,15-16H,3-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXWUQUNGQPMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)
![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)
![3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2415903.png)
![6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2415905.png)

![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)

![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)

